molecular formula C6H6N8 B12906688 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine CAS No. 21309-00-2

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

Cat. No.: B12906688
CAS No.: 21309-00-2
M. Wt: 190.17 g/mol
InChI Key: RRFZJUBCRMSSKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO2) followed by intramolecular cyclization to yield the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF or by refluxing the hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods

Industrial production methods for 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in poorly oxygenated tumor cells, leading to cell death . It also inhibits certain enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine can be compared with other similar compounds, such as:

The uniqueness of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine lies in its specific molecular interactions and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Biological Activity

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly focusing on its cytotoxicity, antiproliferative effects, and potential mechanisms of action.

Chemical Structure and Synthesis

The compound belongs to the class of pyrimidine derivatives and features a unique triazine core. Its synthesis often involves multistep reactions, including condensation processes that yield various derivatives with enhanced biological properties. Recent studies have highlighted methods for synthesizing fluorinated variants that exhibit improved activity against various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, revealing its potential as an anticancer agent and its effects on cell viability and apoptosis.

Cytotoxicity and Antiproliferative Effects

  • Cytotoxicity : The compound has shown significant cytoprotective effects against toxic agents such as rotenone. For instance, derivatives of pyrimido[5,4-e][1,2,4]triazine have demonstrated a high CC50/EC50 ratio, indicating their potential for therapeutic applications in neuroprotection .
  • Antiproliferative Activity : The antiproliferative effects were assessed using various cancer cell lines (e.g., MGC-803). Compounds bearing a 1,2,3-triazole moiety exhibited enhanced inhibitory activity compared to non-triazole counterparts. Specifically, certain derivatives were found to induce apoptosis via mitochondrial pathways by modulating the expression of apoptosis-related proteins such as Bax and Cleaved-Caspase .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Induction of Apoptosis : Studies have shown that the compound can arrest the cell cycle at the G2/M phase and induce apoptotic morphological changes in treated cancer cells. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .
  • Cell Cycle Arrest : The ability to halt cell cycle progression is crucial for its anticancer properties. The compound's interaction with cellular mechanisms suggests it may serve as a lead compound for developing new chemotherapeutic agents .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindingsCell Lines Tested
High CC50/EC50 ratio; cytoprotective effects against rotenone toxicityRat microsomes
Induced apoptosis; inhibited colony formation; arrested cell cycle at G2/M phaseMGC-803, EC-109, PC-3
Synthesized fluorine-substituted derivatives with enhanced antifungal activityWheat grain fungi
Evaluated antiproliferative activity against breast, colon, lung cancer linesVarious cancer cell lines

Properties

CAS No.

21309-00-2

Molecular Formula

C6H6N8

Molecular Weight

190.17 g/mol

IUPAC Name

2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

InChI

InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14)

InChI Key

RRFZJUBCRMSSKL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=CN=C2N=C(N)N)N=N1

Origin of Product

United States

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